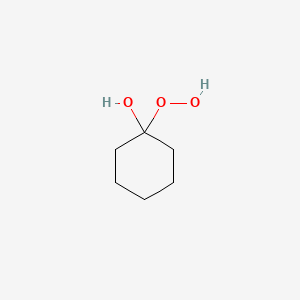
Cyclohexanol, hydroperoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, hydroperoxy- is an organic compound with the formula C₆H₁₁OOH. It is a derivative of cyclohexanol, where a hydroperoxy group (-OOH) replaces one of the hydrogen atoms. This compound is a key intermediate in various chemical processes, particularly in the oxidation of cyclohexane to produce cyclohexanone and cyclohexanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanol, hydroperoxy- is typically synthesized through the liquid-phase oxidation of cyclohexane. This process involves the use of cobalt or manganese catalysts and air as the oxidizing agent. The reaction conditions usually include temperatures of 423-433 K and pressures of 0.8-1.0 MPa .
Industrial Production Methods: In industrial settings, cyclohexanol, hydroperoxy- is produced as an intermediate during the oxidation of cyclohexane. The process yields a mixture of cyclohexanol and cyclohexanone, commonly referred to as “KA oil” (ketone-alcohol oil). This mixture is then separated through fractional distillation .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanol, hydroperoxy- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to cyclohexanone and adipic acid.
Reduction: It can be reduced to cyclohexanol.
Substitution: It can react with halogen acids to form cyclohexyl halides.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for the oxidation of cyclohexanol, hydroperoxy- to adipic acid.
Reduction: Lithium aluminium hydride (LiAlH₄) is used for the reduction to cyclohexanol.
Substitution: Halogen acids like HBr are used for the formation of cyclohexyl halides.
Major Products:
Cyclohexanone: Formed through mild oxidation.
Adipic Acid: Formed through further oxidation.
Cyclohexanol: Formed through reduction.
Cyclohexyl Halides: Formed through substitution reactions.
Scientific Research Applications
Cyclohexanol, hydroperoxy- has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexanol, hydroperoxy- involves its decomposition via radical and non-radical pathways. The hydroperoxy group (-OOH) can decompose to form alcohol and ketone through the action of alkoxyl, alkyl, and peroxyl radicals. This decomposition is crucial in the oxidation processes where cyclohexanol, hydroperoxy- acts as an intermediate .
Comparison with Similar Compounds
Cyclohexanol: A secondary alcohol with the formula C₆H₁₂O.
Cyclohexanone: A ketone with the formula C₆H₁₀O.
Cyclohexyl Hydroperoxide: Another hydroperoxide derivative of cyclohexane.
Uniqueness: Cyclohexanol, hydroperoxy- is unique due to its dual functionality as both an alcohol and a hydroperoxide. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in various industrial processes .
Properties
CAS No. |
114573-51-2 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1-hydroperoxycyclohexan-1-ol |
InChI |
InChI=1S/C6H12O3/c7-6(9-8)4-2-1-3-5-6/h7-8H,1-5H2 |
InChI Key |
KBTYSDMXRXDGGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















